3-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
3-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst. The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions.
Friedländer Synthesis: This classical method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions can vary, but it often requires heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
3-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)quinoline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(4-Methylphenyl)quinoline-4-carboxylic acid
Uniqueness
3-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H19NO3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(3-methylphenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H19NO3/c1-16-6-5-7-19(14-16)28-24(26)21-15-23(17-10-12-18(27-2)13-11-17)25-22-9-4-3-8-20(21)22/h3-15H,1-2H3 |
InChI Key |
UTNRBYBZQTWWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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